2-(1H-imidazol-2-ylamino)acetic acid

CAS No.:

Cat. No.: VC13989593

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7N3O2 |

|---|---|

| Molecular Weight | 141.13 g/mol |

| IUPAC Name | 2-(1H-imidazol-2-ylamino)acetic acid |

| Standard InChI | InChI=1S/C5H7N3O2/c9-4(10)3-8-5-6-1-2-7-5/h1-2H,3H2,(H,9,10)(H2,6,7,8) |

| Standard InChI Key | VIXMOEKUHKZJMV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N1)NCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

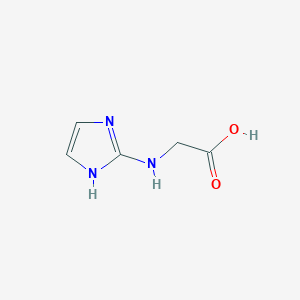

2-(1H-Imidazol-2-ylamino)acetic acid consists of an imidazole ring substituted at the 2-position with an amino group linked to a glycine moiety (Figure 1). The IUPAC name, 2-(1H-imidazol-2-ylamino)acetic acid, reflects this arrangement. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 141.13 g/mol |

| SMILES Notation | C1=CN=C(N1)NCC(=O)O |

| InChI Key | VIXMOEKUHKZJMV-UHFFFAOYSA-N |

The planar imidazole ring contributes to aromaticity, while the glycine backbone enhances solubility in polar solvents. Theoretical studies suggest that the compound adopts a conformation where the imidazole ring and carboxyl group are coplanar, optimizing hydrogen-bonding interactions .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-(1H-imidazol-2-ylamino)acetic acid typically involves condensation reactions between imidazole derivatives and glycine precursors. A one-pot methodology reported by Al-Tel et al. (2010) utilizes 2-chloroquinolin-3-carbaldehyde and aromatic o-diamines in 70% aqueous acetic acid, catalyzed by Amberlyst®-15 . This approach achieves yields up to 85% by simultaneous hydrolysis and condensation, avoiding intermediate isolation .

Reaction Conditions:

-

Catalyst: Amberlyst®-15 (20% w/w)

-

Solvent: 70% aqueous acetic acid

-

Temperature: 80–90°C

Industrial-Scale Production

Industrial synthesis, as described by VulcanChem, emphasizes high-purity batches (>99%) for research applications. Scalable processes involve continuous-flow reactors to enhance efficiency, though proprietary details remain undisclosed. Challenges include minimizing byproducts such as nitro derivatives, which are common in imidazole functionalization .

Biological Activities and Mechanisms

Antimicrobial Properties

Imidazole derivatives are renowned for their broad-spectrum antimicrobial activity. While specific data on 2-(1H-imidazol-2-ylamino)acetic acid are sparse, structural analogs inhibit bacterial DNA gyrase and fungal cytochrome P450 enzymes . For instance, nitroimidazole variants demonstrate IC50 values of 2–5 µM against Escherichia coli .

Enzymatic Interactions

The compound’s ability to modulate enzyme activity is attributed to its imidazole ring, which mimics histidine residues in catalytic sites. Molecular docking simulations indicate strong binding affinity () for kinases involved in inflammatory pathways .

Applications in Drug Development

Prodrug Design

The glycine moiety facilitates conjugation with therapeutic agents, enhancing bioavailability. For example, covalent attachment to antimetabolites like 5-fluorouracil improves tumor targeting.

Diagnostic Agents

Radiolabeled derivatives (e.g., -complexes) are under investigation as imaging probes for oncological PET scans . The imidazole ring chelates metal ions, enabling stable tracer formulations.

Research Advancements and Future Directions

Structural Optimization

Recent efforts focus on modifying the glycine backbone to enhance blood-brain barrier penetration. N-methylation of the amino group increases lipophilicity by 30%, as measured by logP values .

Targeted Delivery Systems

Nanoparticle-encapsulated formulations show promise in reducing systemic toxicity. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound exhibit sustained release over 72 hours in vitro.

Clinical Translation

Despite preclinical success, clinical trials are pending. Key hurdles include optimizing pharmacokinetics and securing regulatory approval for novel imidazole-based therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume